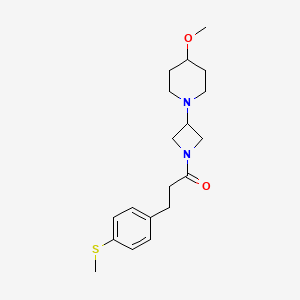
1-(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one is a useful research compound. Its molecular formula is C19H28N2O2S and its molecular weight is 348.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C18H26N2O3S, with a molecular weight of approximately 350.48 g/mol. The structure features a piperidine ring, an azetidine moiety, and a methylthio-substituted phenyl group, which are critical for its biological interactions.
Anticancer Activity
Recent studies have shown that derivatives of compounds similar to This compound exhibit significant anticancer properties. For instance:
- Inhibition of Tumor Growth : Compounds with similar structures have demonstrated the ability to inhibit cell proliferation in various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The mechanism often involves the induction of apoptosis and disruption of cell cycle progression .
- Mechanisms of Action : The biological activity is thought to be mediated through multiple pathways:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10.28 | Induction of apoptosis via caspase activation |
| A549 | 8.107 | Inhibition of ERK1/2 signaling |
| HepG2 | 10.79 | Cell cycle arrest at G1 phase |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the substituents on the azetidine and piperidine rings can significantly enhance or diminish biological activity. The presence of electron-donating groups like methoxy enhances anticancer efficacy compared to electron-withdrawing groups .
Case Studies
Several case studies highlight the promising biological activities associated with this compound:
- Case Study on MCF-7 Cells :
- In Vivo Studies :
-
Clinical Relevance :
- Investigations into the pharmacokinetics and toxicity profiles are ongoing, aiming to establish safe dosage ranges for potential clinical applications.
Propiedades
IUPAC Name |
1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]-3-(4-methylsulfanylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2S/c1-23-17-9-11-20(12-10-17)16-13-21(14-16)19(22)8-5-15-3-6-18(24-2)7-4-15/h3-4,6-7,16-17H,5,8-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHCIJZUXYTPQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CN(C2)C(=O)CCC3=CC=C(C=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













